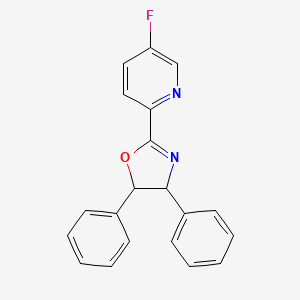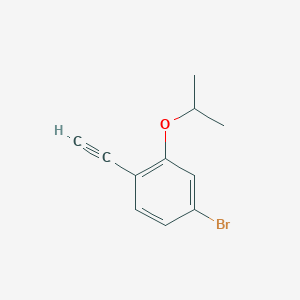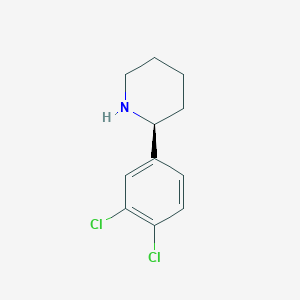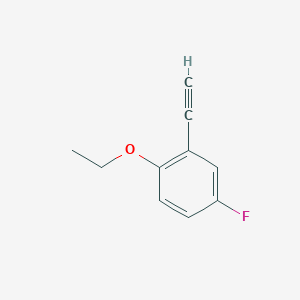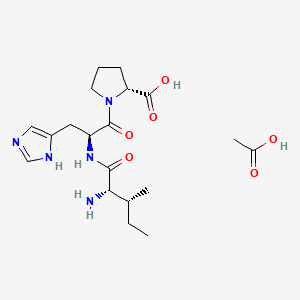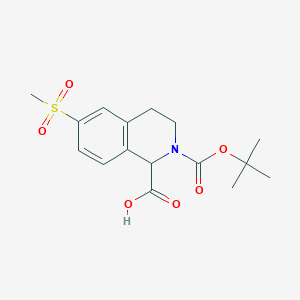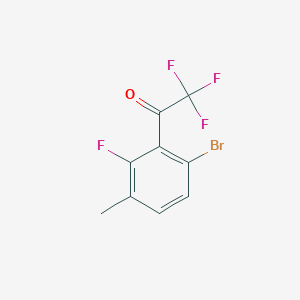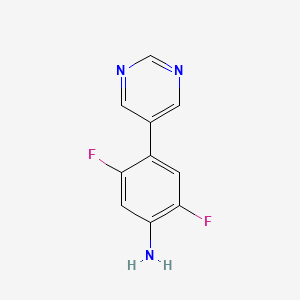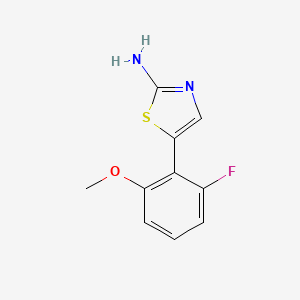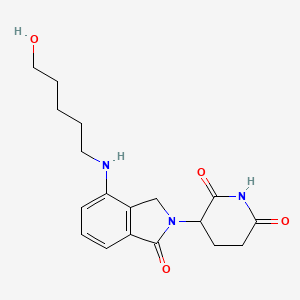![molecular formula C45H62P2 B14767856 Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI)](/img/structure/B14767856.png)
Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphine core bonded to a 1,3-dimethyl-1,3-propanediyl backbone and substituted with bis[4-(1,1-dimethylethyl)phenyl] groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) typically involves the reaction of a suitable phosphine precursor with the appropriate substituted phenyl groups. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of catalysts and advanced purification techniques is common in industrial settings to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions result in compounds with new substituents replacing the original groups.
科学研究应用
Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the interactions with other molecules.
相似化合物的比较
Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) can be compared with other similar organophosphorus compounds, such as:
Triphenylphosphine: A widely used ligand in catalysis, known for its ability to form stable complexes with metals.
Tris(2,4-di-tert-butylphenyl)phosphite: Another organophosphorus compound with bulky substituents, used in polymer stabilization and as an antioxidant.
The uniqueness of Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[bis[4-(1,1-dimethylethyl)phenyl]-(9CI) lies in its specific structural features and the resulting chemical properties, which make it suitable for specialized applications in various fields.
属性
分子式 |
C45H62P2 |
|---|---|
分子量 |
664.9 g/mol |
IUPAC 名称 |
4-bis(4-tert-butylphenyl)phosphanylpentan-2-yl-bis(4-tert-butylphenyl)phosphane |
InChI |
InChI=1S/C45H62P2/c1-32(46(38-23-15-34(16-24-38)42(3,4)5)39-25-17-35(18-26-39)43(6,7)8)31-33(2)47(40-27-19-36(20-28-40)44(9,10)11)41-29-21-37(22-30-41)45(12,13)14/h15-30,32-33H,31H2,1-14H3 |
InChI 键 |
NOLMSXJJRKOIOF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)P(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C(C)(C)C)P(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


